Potassium hexaiodoplatinate(IV)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

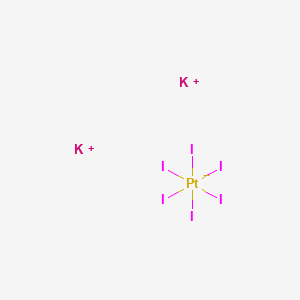

Potassium hexaiodoplatinate(IV) is a chemical compound with the molecular formula K2PtI6 . It has a molecular weight of 1001.66 .

Molecular Structure Analysis

The molecular structure of Potassium hexaiodoplatinate(IV) is described by the formula K2PtI6 . Further structural studies are needed for a more detailed understanding .Aplicaciones Científicas De Investigación

Potassium hexaiodoplatinate(IV) has been studied for its electrochemical properties. For instance, it has been used in polarography, a technique for analyzing ion concentrations, to study the reduction behavior of coordination compounds of platinum (Hall & Plowman, 1955).

The compound is significant in the synthesis and crystallography of various platinum-based complexes. Research on hexaiodoplatinates(IV) has contributed to understanding their structural parameters and properties (Thiele, Mrozek, Kämmerer, & Wittmann, 1983).

Studies on the hydrolysis of hexaiodoplatinate(IV) have provided insights into the stability and behavior of platinum(IV) complexes in aqueous solutions, which is essential for various chemical processes (Corain & Poë, 1967).

In material science, especially in the development of hybrid materials, hexaiodoplatinate(IV) has been utilized to study hydrogen bonding and structural evolution in hybrid platinum(IV) iodides, which are related to perovskite structures important in optoelectronics (Evans et al., 2018).

The compound plays a role in the pharmaceutical industry, particularly in cancer therapy. It's used in the synthesis of platinum-based antitumor agents, as demonstrated in studies involving the preparation of platinum complexes like tetraplatin (Wyrick & Chaney, 1990).

Potassium hexaiodoplatinate(IV) is integral in advancing platinum-based chemotherapy, contributing to the development of novel delivery systems and strategies to improve the efficacy of platinum(II) anticancer therapy (Han, Sun, Wang, & He, 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dipotassium;hexaiodoplatinum(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6HI.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJBUDJCJPWKRQ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].I[Pt-2](I)(I)(I)(I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I6K2Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-fluorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)